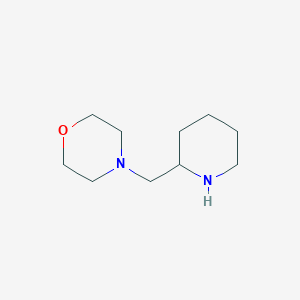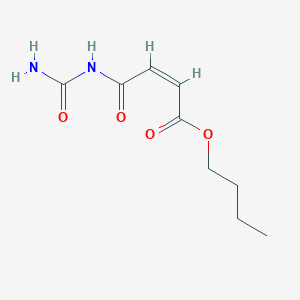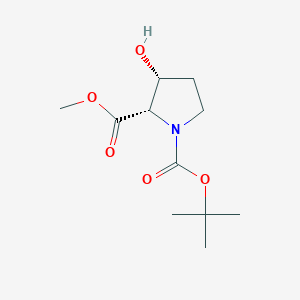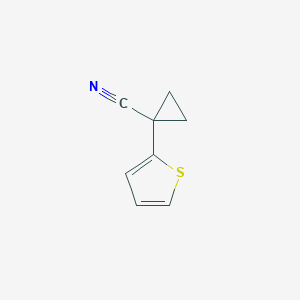
1-(Thiophen-2-yl)cyclopropanecarbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile and its derivatives often involves reactions with water and lithium hydroxide at 100℃ . Another method involves using sodium hydroxide in ethanol . A 5° C. solution of 1-thiophen-2-ylcyclopropanecarbonitrile in ethanol was treated with 6 N sodium hydroxide and stirred at 0° C. for 5 minutes. The reaction mixture was then heated at reflux for 4 hours, the mixture was cooled and the ethanol was removed in vacuo .Aplicaciones Científicas De Investigación
Electrochemical and Spectroelectrochemical Properties
1-(Thiophen-2-yl)cyclopropanecarbonitrile derivatives have been synthesized and utilized in the study of electrochromic properties. For instance, the electrochemical, spectroelectrochemical, and morphological properties of homopolymers and copolymers synthesized using these derivatives have been investigated. These studies have shown that such polymers can exhibit distinct electrochromic properties, indicating their potential applications in electronic display technologies (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Polymer Synthesis and Conductivity
This compound has been used in the synthesis of new polymers, such as the polymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, which was synthesized through oxidative polycondensation. The electrical conductivities of these synthesized polymers have been measured, demonstrating their potential utility in conductive materials research (Kaya & Aydın, 2012).
Phase Equilibria Studies
Research has also explored the phase equilibria of systems involving cyclopropanecarbonitrile. These studies contribute valuable data for understanding the thermodynamic properties of such systems, which is crucial for designing processes in chemical engineering (Giles & Wilson, 2006).
Crystal Structure and Biological Evaluation
1-(Thiophen-2-yl)cyclopropanecarbonitrile derivatives have been characterized for their crystal structures and evaluated for potential biological activities. For example, studies have been conducted on heterocyclic amide derivatives synthesized using these compounds, assessing their antioxidant and antimicrobial properties (Cakmak et al., 2022).
Optical and Chiroptical Properties
The compound has been instrumental in the study of chiroptical properties of certain polymers. Investigations into how solvents affect the chiroptical properties of optically active polymers utilizing thiophene derivatives have yielded insights valuable for materials science and nanotechnology (Goto, Yashima, & Okamoto, 2000).
Propiedades
IUPAC Name |
1-thiophen-2-ylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAGSPFIYMVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)cyclopropanecarbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


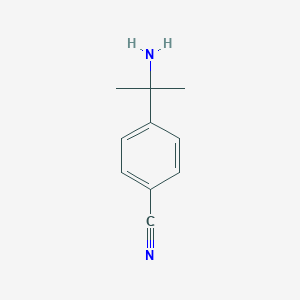
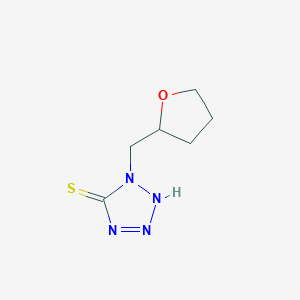
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
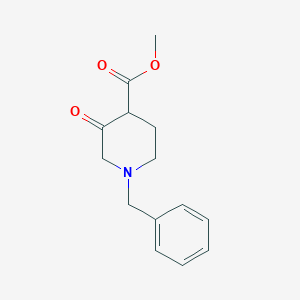

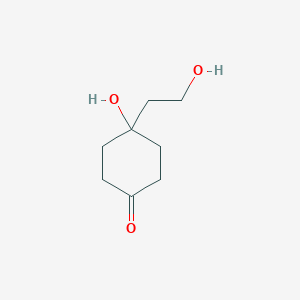
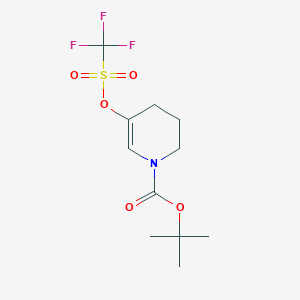
![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)
